trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Description
Trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate (CAS: 93919-41-6) is a sodium salt of deoxyguanosine triphosphate (dGTP), a critical nucleotide in DNA synthesis. Its IUPAC name reflects a deoxyribose sugar moiety linked to a guanine base and three phosphate groups, with three sodium counterions enhancing solubility. Structurally, it consists of:
- Deoxyribose sugar: A 2'-deoxyoxolane ring with hydroxyl groups at the 3' and 5' positions.
- Guanine base: A purine derivative with amino and ketone functional groups at positions 2 and 6, respectively.
- Triphosphate chain: Three phosphoryl groups esterified to the 5'-hydroxyl of the sugar.
This compound serves as a substrate in DNA polymerase reactions, enabling primer extension during replication and PCR applications . Its trisodium form improves stability in aqueous buffers, making it essential in molecular biology workflows.
Properties
Molecular Formula |
C10H12N5Na3O10P2 |
|---|---|
Molecular Weight |
493.15 g/mol |
IUPAC Name |
trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(24-6)2-23-27(21,22)25-26(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3 |
InChI Key |
DRQVDNDKEVNMJT-UHFFFAOYSA-K |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Deoxycytidine Triphosphate (dCTP)
- Base: Cytosine (pyrimidine with an amino group at position 4).
- Formula : C₉H₁₄N₃Na₂O₁₃P₃ .
- Key Difference : The pyrimidine base in dCTP lacks the purine structure and 6-oxo group present in the target compound. This alters base-pairing specificity (cytosine pairs with guanine) .
Guanosine-5'-Triphosphate Trisodium Salt (GTP)
- Sugar : Ribose (with a 2'-hydroxyl group absent in deoxyribose).
- Formula : C₁₀H₁₄N₅Na₃O₁₄P₃ .
- Key Difference : The ribose sugar in GTP increases susceptibility to alkaline hydrolysis compared to 2'-deoxyribose in the target compound. GTP primarily functions in RNA synthesis and cellular signaling .
2'-Deoxyguanosine-5'-Diphosphate Trisodium Salt (dGDP)
- Phosphate Groups : Two instead of three.
- Formula : C₁₀H₁₂N₅Na₃O₁₀P₂ .
- Key Difference : The absence of the terminal phosphate reduces its role in polymerization. dGDP is a metabolic intermediate in nucleotide salvage pathways .
Functional Comparison
| Compound | Role in Biology | Key Applications |
|---|---|---|
| Target dGTP Trisodium | DNA synthesis (primer extension) | PCR, cDNA synthesis, sequencing |
| dCTP Trisodium | DNA synthesis (cytosine incorporation) | Site-directed mutagenesis, cloning |
| GTP Trisodium | RNA synthesis, GTPase signaling | In vitro transcription, energy transfer |
| GDP-D-Mannose Disodium | Glycosylation pathways | Glycoprotein and glycolipid biosynthesis |
Physicochemical Properties
Research Findings
- Antiviral Potential: Nucleotide analogs like adenosine monophosphate derivatives show binding affinity to SARS-CoV-2 proteins (e.g., PLpro, Nsp3) .
- Synthesis : Methods for analogous nucleotides (e.g., thiophosphate derivatives) involve protecting-group strategies and phosphate coupling, as seen in the synthesis of compound 42 .
Q & A
Q. What are the optimal reaction conditions for synthesizing trisodium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate?
Methodological Answer: Synthesis requires precise control of reaction parameters:
- Temperature: Maintain between 20–25°C to prevent degradation of the nucleotide core .
- pH: Use buffered solutions (pH 7.0–7.5) to stabilize the phosphate groups and avoid hydrolysis .
- Reactant Ratios: A 1:1.2 molar ratio of the purine precursor to phosphorylating agents improves yield .
- Purity Assessment: Post-synthesis purification via HPLC (C18 column, 0.1 M ammonium acetate buffer, gradient elution) ensures >95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Combine X-ray crystallography and NMR spectroscopy :
- X-ray Crystallography: Resolves the stereochemistry of the oxolan ring and phosphate linkages. Use synchrotron radiation (λ = 0.98 Å) for high-resolution data .
- NMR: ¹H and ³¹P NMR identify proton environments (e.g., δ 8.2 ppm for purine protons) and phosphate connectivity (δ -2 to -4 ppm for phosphodiester bonds) .
- CCP4 Suite (e.g., REFMAC5) for crystallographic refinement and validation .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzymatic interactions be resolved?
Methodological Answer: Discrepancies often arise from assay conditions or structural analogs. Mitigate via:
- Enzyme Kinetics: Compare and values under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities to rule out non-specific interactions .
- Control Experiments: Test structurally similar analogs (e.g., : deoxyguanosine triphosphate derivatives) to assess cross-reactivity .
Q. What strategies are effective for modifying the compound to enhance its stability in aqueous solutions?
Methodological Answer:
- Phosphate Group Protection: Introduce tert-butyl or benzyl groups to the phosphate moieties during synthesis to reduce hydrolysis .
- Chelation: Add Mg²⁺ or Ca²⁺ ions (1–5 mM) to stabilize the phosphodiester bonds .
- Lyophilization: Freeze-dry the compound in sucrose or trehalose matrices for long-term storage .
Q. How does the compound interact with DNA polymerases, and what experimental designs can validate these interactions?
Methodological Answer:
- Primer Extension Assays: Use radiolabeled (³²P) primers and gel electrophoresis to detect incorporation into DNA strands.
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure real-time binding kinetics with polymerase enzymes .
- Molecular Dynamics Simulations: Model interactions with polymerase active sites (e.g., T7 DNA polymerase) using AMBER or GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
